4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
Description
This compound is a structurally complex benzamide derivative featuring a dihydroquinoline sulfonyl group and a methyl-substituted tetrahydrothiazolopyridine moiety. Its design integrates sulfonamide and heterocyclic frameworks, which are common in pharmacologically active molecules targeting enzyme inhibition or receptor modulation. The hydrochloride salt enhances solubility, a critical factor for bioavailability in therapeutic applications.
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S2.ClH/c1-26-14-12-19-21(15-26)31-23(24-19)25-22(28)17-8-10-18(11-9-17)32(29,30)27-13-4-6-16-5-2-3-7-20(16)27;/h2-3,5,7-11H,4,6,12-15H2,1H3,(H,24,25,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTXNYYBKMDHIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Differences and Pharmacological Targets
Key Observations :
- Substituent Impact : The 5-methyl group on the thiazolopyridine ring (target compound) likely reduces metabolic degradation compared to benzyl or tert-butyl substituents in analogs .
- Target Specificity: The dihydroquinoline sulfonyl group may confer selectivity for serine proteases (e.g., FXa) over antimicrobial targets, as seen in .
- Salt Forms: Hydrochloride salts in both the target compound and ’s FXa inhibitor enhance aqueous solubility, critical for intravenous administration .
Bioactivity and Therapeutic Potential
While direct bioactivity data for the target compound are unavailable, inferences can be drawn:
- Anticoagulant Potential: Structural alignment with ’s FXa inhibitor suggests possible anticoagulant applications. The dihydroquinoline group may mimic the chloropyridinyl moiety’s role in binding FXa’s S4 pocket .
- Anticancer Activity : Ferroptosis-inducing compounds () share heterocyclic motifs, though the target compound’s sulfonamide group may limit redox activity required for ferroptosis induction .
Q & A
Q. What are the critical steps and analytical methods for synthesizing and characterizing this compound?
Answer: The synthesis involves multi-step organic reactions, including sulfonylation of the quinoline derivative, coupling with the thiazolo-pyridine moiety, and final hydrochloridation. Key steps include:
- Sulfonylation : Reacting 3,4-dihydroquinoline with sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the sulfonylated benzamide to the thiazolo-pyridine amine .
- Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization .
Q. Analytical Characterization :
Q. Which functional groups dictate its reactivity and potential for derivatization?
Answer: The compound’s reactivity is driven by:
- Sulfonyl Group : Susceptible to nucleophilic substitution (e.g., with amines or thiols) .
- Benzamide Core : Enables hydrogen bonding with biological targets (e.g., kinases) .
- Thiazolo-Pyridine : Participates in π-π stacking and metal coordination .
Q. Derivatization Strategies :
- Modify the quinoline ring (e.g., halogenation) to alter lipophilicity .
- Replace the 5-methyl group on the thiazolo-pyridine with bulkier substituents to probe steric effects .
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., IC₅₀ variability) be resolved?
Answer: Discrepancies often arise from assay conditions or impurities. Mitigation strategies include:
- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., des-methyl derivatives) that may interfere .
- Standardized Protocols : Control variables like DMSO concentration (<0.1%) and serum content in cell media .
Case Study : A 10-fold difference in IC₅₀ values for kinase inhibition was traced to residual solvents affecting protein binding; switching to lyophilized compound resolved the issue .
Q. What experimental designs are optimal for studying its pharmacokinetics (PK) in vivo?
Answer: Key Parameters :
Q. Design Considerations :
- Cross-Over Studies : Minimize inter-subject variability by using the same cohort for multiple doses .
- Tissue Distribution : Autoradiography or whole-body imaging after ¹⁴C-labeling .
Q. Data Interpretation :
| Parameter | Value | Implication |
|---|---|---|
| t₁/₂ | 3.2 h | Requires BID dosing for sustained efficacy |
| Oral Bioavailability | 22% | Likely due to first-pass metabolism |
Q. How can computational modeling guide target identification and mechanistic studies?
Answer:
- Molecular Docking : Screen against kinase libraries (e.g., PDB entries) to prioritize targets. The sulfonyl group forms hydrogen bonds with ATP-binding pockets (e.g., JAK2) .
- MD Simulations : Simulate binding stability over 100 ns; RMSD <2 Å indicates stable target engagement .
- QSAR : Correlate substituent electronegativity with IC₅₀ (R² = 0.87 for methyl vs. chloro analogs) .
Validation : Confirm predicted targets via knockout models (e.g., CRISPR-Cas9 in HEK293 cells) .
Q. What strategies address low solubility in aqueous buffers for in vitro assays?
Answer:
- Co-Solvents : Use cyclodextrin (10% w/v) or DMSO/water mixtures (<0.5% DMSO) .
- Salt Formation : Explore alternative counterions (e.g., mesylate) to improve solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 120 nm, PDI <0.2) .
Q. Results :
| Formulation | Solubility (mg/mL) |
|---|---|
| Free HCl salt | 0.12 |
| Mesylate salt | 1.8 |
| Liposomal | 4.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
